APL1b25 Trifluoroacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

APL1b25 Trifluoroacetate is a compound derived from amyloid precursor-like protein 1 beta species. It is often used in research settings, particularly in studies related to Alzheimer’s disease and Down syndrome. The compound is known for its potential as a biomarker for early detection of cognitive decline and Alzheimer’s disease in adolescents with Down syndrome .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of APL1b25 Trifluoroacetate typically involves the use of trifluoroacetic acid in the manufacturing process to release synthesized peptides from solid-phase resins . Trifluoroacetic acid is also used during reversed-phase high-performance liquid chromatography (HPLC) purification of peptides . The synthetic route involves the use of acetate and fluoride as precursors, and the reaction conditions include the use of ion chromatography for the separation of trifluoroacetate, acetate, and fluoride .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of reagent-free ion chromatography systems. These systems allow for the determination of anions or cations with only the addition of deionized water . The high-capacity IonPac AS18 anion-exchange column is used to separate trace trifluoroacetate from an excess of other anions in pharmaceutical buffers .

Análisis De Reacciones Químicas

Types of Reactions: APL1b25 Trifluoroacetate undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidative deprotection of dithiane-containing alkaloids in the presence of bis(trifluoroacetoxy)iodobenzene . This reaction is ideal for labile alkaloids and generates the corresponding ketoamines .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include phenyliodine bis(trifluoroacetate) and nitroxyl radical catalysts . The conditions for these reactions are typically mild and metal-free, making them suitable for a broad substrate scope .

Major Products: The major products formed from reactions involving this compound include vicinal tricarbonyl amides and primary aryl, heteroaryl, and alkyl amines . These products are valuable in various chemical synthesis processes.

Aplicaciones Científicas De Investigación

APL1b25 Trifluoroacetate has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference standard for pharmaceutical testing . In biology and medicine, it serves as a potential biomarker for early detection of cognitive decline and Alzheimer’s disease in adolescents with Down syndrome . The compound is also used in the purification of synthetic peptides in the pharmaceutical and biotechnology industries .

Mecanismo De Acción

The mechanism of action of APL1b25 Trifluoroacetate involves its interaction with amyloid precursor-like protein 1. The compound is involved in the pathogenesis of Alzheimer’s disease, and its enzymatic processing results in peptides that are not neurotoxic . The molecular targets and pathways involved include the amyloid precursor-like protein 1 and its associated pathways in the brain .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to APL1b25 Trifluoroacetate include other amyloid precursor-like protein 1 beta species such as APL1b27 and APL1b28 . These compounds share similar properties and applications in research related to Alzheimer’s disease and Down syndrome.

Uniqueness: This compound is unique in its potential as a biomarker for early detection of cognitive decline and Alzheimer’s disease in adolescents with Down syndrome . Unlike other similar compounds, this compound has shown a significant positive correlation with cognitive decline in Down syndrome patients .

Propiedades

Fórmula molecular |

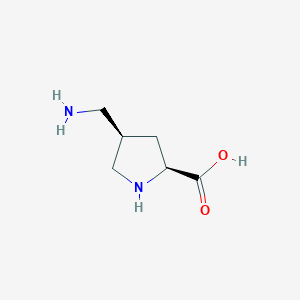

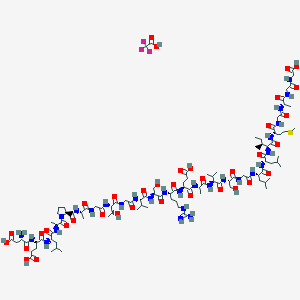

C100H167F3N28O37S |

|---|---|

Peso molecular |

2442.6 g/mol |

Nombre IUPAC |

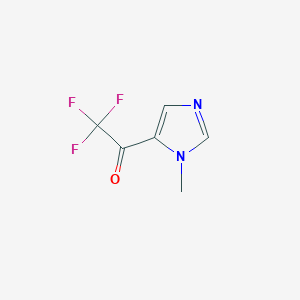

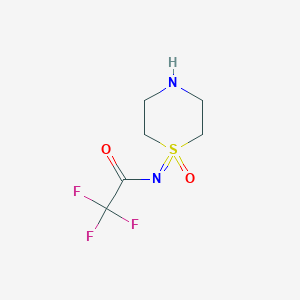

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-carboxybutanoyl]amino]-4-methylpentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[2-[[(2S)-1-[[2-(carboxymethylamino)-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C98H166N28O35S.C2HF3O2/c1-19-49(12)77(96(160)117-59(28-31-162-18)83(147)106-37-67(131)109-50(13)79(143)104-36-66(130)103-41-74(141)142)125-90(154)62(34-46(6)7)119-89(153)60(32-44(2)3)113-68(132)38-107-84(148)63(42-127)120-95(159)76(48(10)11)124-81(145)52(15)110-85(149)57(24-26-71(135)136)116-86(150)56(22-20-29-102-98(100)101)115-91(155)64(43-128)121-94(158)75(47(8)9)122-69(133)40-108-93(157)78(54(17)129)123-70(134)39-105-80(144)51(14)111-92(156)65-23-21-30-126(65)97(161)53(16)112-88(152)61(33-45(4)5)118-87(151)58(25-27-72(137)138)114-82(146)55(99)35-73(139)140;3-2(4,5)1(6)7/h44-65,75-78,127-129H,19-43,99H2,1-18H3,(H,103,130)(H,104,143)(H,105,144)(H,106,147)(H,107,148)(H,108,157)(H,109,131)(H,110,149)(H,111,156)(H,112,152)(H,113,132)(H,114,146)(H,115,155)(H,116,150)(H,117,160)(H,118,151)(H,119,153)(H,120,159)(H,121,158)(H,122,133)(H,123,134)(H,124,145)(H,125,154)(H,135,136)(H,137,138)(H,139,140)(H,141,142)(H4,100,101,102);(H,6,7)/t49-,50-,51-,52-,53-,54+,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,75-,76-,77-,78-;/m0./s1 |

Clave InChI |

IUSJYZVLKBOWIB-OMMPKWBLSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCSC)C(=O)NCC(=O)N[C@@H](C)C(=O)NCC(=O)NCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CNC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)CNC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]1CCCN1C(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(=O)O)N.C(=O)(C(F)(F)F)O |

SMILES canónico |

CCC(C)C(C(=O)NC(CCSC)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(C(C)O)NC(=O)CNC(=O)C(C)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-7-yl)boronic acid](/img/structure/B12823457.png)

![2-hydroxy-N-[2-(4-nitrophenyl)ethyl]-2-phenylacetamide](/img/structure/B12823486.png)